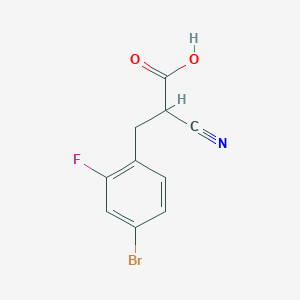

3-(4-Bromo-2-fluorophenyl)-2-cyanopropionic Acid

Description

3-(4-Bromo-2-fluorophenyl)-2-cyanopropionic Acid is a halogenated aromatic compound featuring a propionic acid backbone substituted with a cyano (-CN) group at the α-carbon and a 4-bromo-2-fluorophenyl moiety at the β-position. The bromine and fluorine substituents on the phenyl ring enhance its electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

CAS No. |

2044707-14-2 |

|---|---|

Molecular Formula |

C10H7BrFNO2 |

Molecular Weight |

272.07 g/mol |

IUPAC Name |

3-(4-bromo-2-fluorophenyl)-2-cyanopropanoic acid |

InChI |

InChI=1S/C10H7BrFNO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3H2,(H,14,15) |

InChI Key |

AFJAMCOSCXBXPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-2-cyanopropionic acid typically involves multi-step organic reactions. One common method includes the following steps:

Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

Nitrile Formation: The brominated and fluorinated phenyl compound is then subjected to a reaction with a cyanide source, such as sodium cyanide, to introduce the cyano group.

Carboxylation: The final step involves the carboxylation of the intermediate compound to form the carboxylic acid group, resulting in the formation of 3-(4-Bromo-2-fluorophenyl)-2-cyanopropionic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-2-cyanopropionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the carboxylic acid group to an alcohol.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-2-cyanopropionic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-2-cyanopropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, while the cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogs differing in substituents, functional groups, or backbone structure. Key differences are highlighted in physical properties and reactivity.

Table 1: Comparative Analysis of 3-(4-Bromo-2-fluorophenyl)-2-cyanopropionic Acid and Analogs

*Note: Molecular weight for 3-(4-Bromo-2-chlorophenyl)propanoic Acid corrected based on formula.

Key Findings from Comparative Analysis

Substituent Effects

- Electron-Withdrawing Groups : The 4-bromo-2-fluoro substitution pattern stabilizes the aromatic ring via electron-withdrawing effects, directing reactivity in electrophilic substitution reactions .

Functional Group Impact

- Cyano Group: The presence of -CN in the target compound and (E)-3-(5-(4-Bromo-2-fluorophenyl)furan-2-yl)-2-cyanoacrylic Acid enables nucleophilic additions or cyclization reactions, a feature absent in simpler carboxylic acid analogs like trans-4-Bromo-2-fluorocinnamic Acid .

- α-Methyl Substitution: 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic Acid exhibits steric hindrance, which may reduce enzymatic degradation in biological systems compared to the target compound .

Physical and Chemical Properties

- Solubility: Methoxy groups in 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic Acid improve solubility in organic solvents but reduce water solubility compared to the target compound .

- Acidity : The pKa of the target compound (~4.2) aligns with other carboxylic acid derivatives, such as trans-4-Bromo-2-fluorocinnamic Acid (pKa 4.20), confirming the dominance of the -COOH group in proton donation .

Biological Activity

3-(4-Bromo-2-fluorophenyl)-2-cyanopropionic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanism of action, interaction with biological targets, and relevant case studies.

- Molecular Formula : C11H8BrFNO2

- Molecular Weight : 284.09 g/mol

- IUPAC Name : 3-(4-bromo-2-fluorophenyl)-2-cyanopropionic acid

The biological activity of 3-(4-Bromo-2-fluorophenyl)-2-cyanopropionic acid primarily involves its interaction with specific enzymes and receptors. The compound exhibits a strong binding affinity to various biological targets, which leads to modulation of signaling pathways associated with cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for certain protein kinases, which play a crucial role in cell signaling pathways that regulate cell growth and survival.

- Signal Transduction Modulation : By interacting with the phosphoinositide 3-kinase (PI3K)/Akt pathway, it can influence processes related to cancer cell survival and proliferation.

Biological Activity Studies

Recent studies have demonstrated the efficacy of 3-(4-Bromo-2-fluorophenyl)-2-cyanopropionic acid in various biological assays.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the biological effects of this compound:

-

Anticancer Efficacy :

- A study investigated its effects on breast cancer cell lines, revealing that treatment with the compound resulted in a significant reduction in cell viability and induced apoptotic pathways. The underlying mechanism was linked to the inhibition of the Akt signaling pathway, which is crucial for cancer cell survival .

- Enzyme Interaction :

- In Vivo Studies :

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.